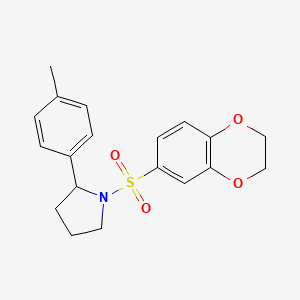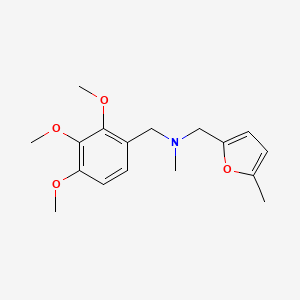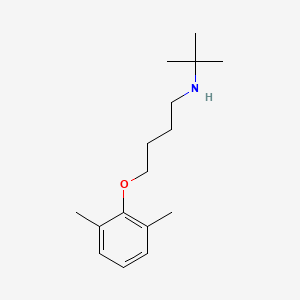![molecular formula C15H22ClNO B4957048 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine, also known as CRF2-antagonist, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound is known for its ability to bind to the corticotropin-releasing factor 2 (CRF2) receptor, which plays an important role in the regulation of stress and anxiety.
Mechanism of Action
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine acts as a CRF2 receptor antagonist, which means that it blocks the binding of corticotropin-releasing factor (CRF) to the CRF2 receptor. CRF is a neuropeptide that plays an important role in the regulation of stress and anxiety. By blocking the CRF2 receptor, this compound can reduce the level of stress and anxiety in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to reduce inflammation and oxidative stress in the brain. In addition, it has been shown to have anti-tumor effects in various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine in lab experiments is its specificity for the CRF2 receptor. This means that it can be used to study the role of the CRF2 receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several future directions for the study of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine. One direction is to study its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. Another direction is to study its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, it would be interesting to study the potential side effects and toxicity of this compound in more detail. Finally, the development of novel CRF2 receptor antagonists with improved efficacy and safety profiles is an important future direction for this field.
Synthesis Methods
The synthesis of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine is a complex process that involves several steps. The first step involves the reaction between 2-chloro-5-methylphenol and 3-chloropropylamine to form the intermediate product, 3-(2-chloro-5-methylphenoxy)propylamine. This intermediate product is then reacted with piperidine to form the final product, this compound.
Scientific Research Applications
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine has been studied for its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety disorders, depression, and post-traumatic stress disorder. In neurology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential use in the treatment of various types of cancer.
Properties
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-6-7-14(16)15(12-13)18-11-5-10-17-8-3-2-4-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKAKYZBEBGKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4956975.png)

![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)

![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
